molecular formula C17H19N3O3S B5211362 4-[(4-phenylpiperazin-1-yl)sulfonyl]benzamide

4-[(4-phenylpiperazin-1-yl)sulfonyl]benzamide

Cat. No. B5211362
M. Wt: 345.4 g/mol
InChI Key: MYVQCHQLQMTKEC-UHFFFAOYSA-N
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Description

4-[(4-phenylpiperazin-1-yl)sulfonyl]benzamide, also known as PIPES, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a sulfonamide derivative that is commonly used as a buffer in biochemical experiments. PIPES is widely used in molecular biology, biochemistry, and other related fields due to its ability to maintain the pH of solutions even under extreme conditions.

Mechanism of Action

The mechanism of action of 4-[(4-phenylpiperazin-1-yl)sulfonyl]benzamide is primarily related to its ability to maintain the pH of solutions. 4-[(4-phenylpiperazin-1-yl)sulfonyl]benzamide has a pKa value of 7.5, which allows it to act as an effective buffer at physiological pH. 4-[(4-phenylpiperazin-1-yl)sulfonyl]benzamide can also act as a chelating agent due to the presence of the sulfonamide group, which can bind to metal ions.
Biochemical and Physiological Effects:
4-[(4-phenylpiperazin-1-yl)sulfonyl]benzamide is a non-toxic compound that has minimal effects on biochemical and physiological processes. It does not interfere with enzymatic activity or protein function. 4-[(4-phenylpiperazin-1-yl)sulfonyl]benzamide is also compatible with various cell types and can maintain the pH of cell culture media without affecting cell viability.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-[(4-phenylpiperazin-1-yl)sulfonyl]benzamide is its ability to maintain the pH of solutions even under extreme conditions. 4-[(4-phenylpiperazin-1-yl)sulfonyl]benzamide is also compatible with various analytical techniques and can be easily synthesized in the laboratory. However, 4-[(4-phenylpiperazin-1-yl)sulfonyl]benzamide has some limitations, such as its inability to buffer at low pH values and its limited solubility in water.

Future Directions

There are several future directions for the use of 4-[(4-phenylpiperazin-1-yl)sulfonyl]benzamide in scientific research. One potential application is the use of 4-[(4-phenylpiperazin-1-yl)sulfonyl]benzamide in the synthesis of novel pharmaceutical compounds. 4-[(4-phenylpiperazin-1-yl)sulfonyl]benzamide can also be modified to improve its buffering capacity and solubility. Additionally, 4-[(4-phenylpiperazin-1-yl)sulfonyl]benzamide can be used in the development of new analytical techniques for the detection of metal ions.
Conclusion:
In conclusion, 4-[(4-phenylpiperazin-1-yl)sulfonyl]benzamide, or 4-[(4-phenylpiperazin-1-yl)sulfonyl]benzamide, is a chemical compound that has significant applications in scientific research. 4-[(4-phenylpiperazin-1-yl)sulfonyl]benzamide is primarily used as a buffer in biochemical experiments and can maintain the pH of solutions even under extreme conditions. 4-[(4-phenylpiperazin-1-yl)sulfonyl]benzamide has minimal effects on biochemical and physiological processes and is compatible with various analytical techniques. However, 4-[(4-phenylpiperazin-1-yl)sulfonyl]benzamide has some limitations, such as its inability to buffer at low pH values and its limited solubility in water. There are several future directions for the use of 4-[(4-phenylpiperazin-1-yl)sulfonyl]benzamide in scientific research, including its use in the synthesis of novel pharmaceutical compounds and the development of new analytical techniques.

Synthesis Methods

The synthesis of 4-[(4-phenylpiperazin-1-yl)sulfonyl]benzamide involves the reaction of 4-aminobenzamide and 4-phenylpiperazine in the presence of sulfuric acid. This reaction results in the formation of 4-[(4-phenylpiperazin-1-yl)sulfonyl]benzamide, which can be purified through recrystallization or column chromatography. The purity of 4-[(4-phenylpiperazin-1-yl)sulfonyl]benzamide can be confirmed through various analytical techniques such as NMR spectroscopy and HPLC.

Scientific Research Applications

4-[(4-phenylpiperazin-1-yl)sulfonyl]benzamide is primarily used as a buffer in biochemical experiments. It is commonly used in molecular biology techniques such as electrophoresis, protein purification, and enzymatic assays. 4-[(4-phenylpiperazin-1-yl)sulfonyl]benzamide is also used in cell culture experiments as it can maintain the pH of the cell culture media. Additionally, 4-[(4-phenylpiperazin-1-yl)sulfonyl]benzamide is used in the synthesis of various pharmaceutical compounds.

properties

IUPAC Name

4-(4-phenylpiperazin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c18-17(21)14-6-8-16(9-7-14)24(22,23)20-12-10-19(11-13-20)15-4-2-1-3-5-15/h1-9H,10-13H2,(H2,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYVQCHQLQMTKEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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